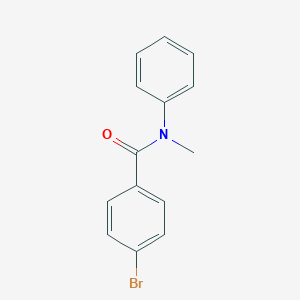

4-bromo-N-methyl-N-phenylbenzamide

Description

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

4-bromo-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 |

InChI Key |

XOSDDMWRQAMQII-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects and Reactivity

- Electron-Withdrawing Groups : The bromine atom in 4-bromo-N-methyl-N-phenylbenzamide enhances electrophilicity, facilitating palladium-catalyzed bromination at the ortho position of the aniline ring (e.g., formation of 2e and 3e ) . In contrast, nitro groups in 4MNB reduce electron density, stabilizing the amide bond against hydrolysis .

- Steric Effects : The N-methyl-N-phenyl group in the parent compound introduces steric hindrance, limiting rotational freedom and favoring planar amide conformations. This contrasts with 4-bromo-N-phenylbenzamide (lacking the methyl group), which exhibits greater conformational flexibility and distinct hydrogen-bonding patterns .

Crystallographic Insights

- Hydrogen Bonding : The title compound forms weaker intermolecular hydrogen bonds (C–H···O) compared to 4-bromo-N-(2-nitrophenyl)benzamide , which engages in stronger N–H···O interactions due to the nitro group .

- Packing Efficiency : Derivatives like 4MNB exhibit denser crystal packing (density ~1.5 g/cm³) owing to methoxy and nitro substituents, whereas the parent compound has lower density (~1.3 g/cm³) .

Preparation Methods

Reaction Overview

This method employs a ruthenium-based catalyst to achieve para-bromination of N-methyl-N-phenylbenzamide via directed C–H activation. The reaction utilizes potassium persulfate (K₂S₂O₈) as an oxidant and a mixed solvent system of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).

Procedure

-

Substrate Preparation : N-methyl-N-phenylbenzamide (0.1 mmol) is dissolved in TFA:TFAA (0.9 mL:0.1 mL).

-

Catalyst System : [RuCl₂(p-cymene)]₂ (5 mol%) and K₂S₂O₈ (3 equiv.) are added.

-

Reaction Conditions : The mixture is stirred at 60°C for 4 hours in a sealed tube.

-

Workup : The crude product is purified via silica gel chromatography (n-hexane:acetone = 10:1).

Mechanistic Insights

The ruthenium catalyst facilitates para-selective bromination by coordinating with the amide group, directing electrophilic bromine insertion. K₂S₂O₈ acts as a terminal oxidant, regenerating the active Ru species.

Photoredox-Catalyzed Dealkylation/Acylation

Reaction Overview

This innovative approach combines photoredox catalysis with acyl transfer to construct the target compound from tertiary amine precursors. The method avoids pre-functionalized substrates, enabling a one-pot synthesis under mild conditions.

Procedure

-

Catalyst Setup : Cz-NI-Ph (1 mol%) and K₃PO₄ (1.5 equiv.) are added to ethyl acetate (0.05 M).

-

Substrates : A tertiary amine (e.g., N,N-dimethylaniline, 0.1 mmol) and 4-bromobenzoyl chloride (1.1 equiv.) are introduced.

-

Light Activation : The reaction is irradiated with a white LED at 25°C for 6 hours.

-

Purification : Flash chromatography (petroleum ether/EtOAc) yields the pure product.

Mechanistic Insights

The organic photoredox catalyst (Cz-NI-Ph) generates a radical intermediate via single-electron transfer, cleaving the C–N bond of the tertiary amine. Subsequent acylation with 4-bromobenzoyl chloride forms the target amide.

Sequential N-Methylation and Bromination

Reaction Overview

A two-step classical approach involves (i) N-methylation of N-phenylbenzamide followed by (ii) electrophilic bromination. While less efficient than catalytic methods, this route offers flexibility for scale-up.

Step 1: N-Methylation

Step 2: Electrophilic Bromination

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Ru-Catalyzed C–H Bromination | High regioselectivity; single-step | Harsh solvents (TFA/TFAA) |

| Photoredox Acylation | Mild conditions; high yield | Requires specialized catalyst/light |

| Sequential Methylation/Bromination | Scalability | Lower overall yield; multi-step |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-bromoaniline and N-methylbenzoyl chloride derivatives. Key factors include:

- Solvent choice : Dichloromethane or DMF enhances solubility and reaction efficiency .

- Temperature : Room temperature or controlled reflux (e.g., 40–60°C) minimizes side reactions .

- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, improving yield .

- Purification : Recrystallization from ethanol or acetonitrile ensures high purity (>95%) .

Q. How is the molecular structure of 4-bromo-N-methyl-N-phenylbenzamide characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:

- Conformation : The phenyl and 4-bromophenyl rings are twisted (dihedral angle = 58.63°) .

- Intermolecular interactions : N–H⋯O hydrogen bonds form chains along the [100] axis, with C–H⋯O contacts stabilizing a 3D network .

- Validation : Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for consistency .

Q. What spectroscopic techniques are essential for validating the identity and purity of 4-bromo-N-methyl-N-phenylbenzamide?

- Methodological Answer :

- NMR : 1H/13C NMR confirms substituent positions (e.g., methyl group at δ ~3.3 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (MW = 274.06 g/mol) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-bromo-N-methyl-N-phenylbenzamide derivatives?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (e.g., enzyme concentration, pH) to isolate variables .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., IC50 measurements) with cellular viability assays (e.g., MTT) to confirm target specificity .

- Structural analysis : Compare crystallographic data of active vs. inactive derivatives to identify critical interactions (e.g., halogen bonding with active-site residues) .

Q. What strategies enhance the pharmacological profile of 4-bromo-N-methyl-N-phenylbenzamide through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent modification : Replace bromine with electron-withdrawing groups (e.g., CF3) to improve metabolic stability .

- Scaffold hybridization : Fuse with heterocyclic moieties (e.g., pyridine) to enhance solubility and target affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like bacterial PPTases .

Q. How does crystallographic data inform drug design for 4-bromo-N-methyl-N-phenylbenzamide-based therapeutics?

- Methodological Answer :

- Solubility prediction : Analyze hydrogen-bonding networks to optimize crystal packing for enhanced aqueous solubility .

- Stability studies : Monitor thermal parameters (e.g., B-factors) to identify flexible regions prone to degradation .

- Co-crystallization : Co-crystal structures with target enzymes (e.g., acetyltransferases) guide rational modifications for improved inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.